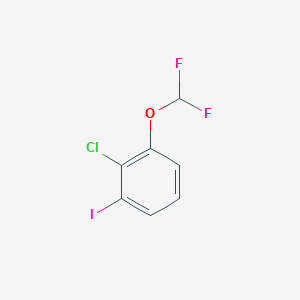
1,3,5-Trichloro-2-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3F2O and a molecular weight of 247.45 g/mol . It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: The precursor benzene compound is chlorinated using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the desired positions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents such as difluoromethyl ether or other fluorinating agents under specific reaction conditions.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3,5-Trichloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, oxidation can introduce additional functional groups, while reduction can remove certain groups.
Applications De Recherche Scientifique
1,3,5-Trichloro-2-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3,5-Trichloro-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3,5-Trichlorobenzene: This compound lacks the difluoromethoxy group and has different chemical and physical properties.
2,4-Dichloro-1-(difluoromethoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Dichloro-2-(difluoromethoxy)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCCHWEPZKXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid;N,N-diethylethanamine](/img/structure/B6314379.png)











